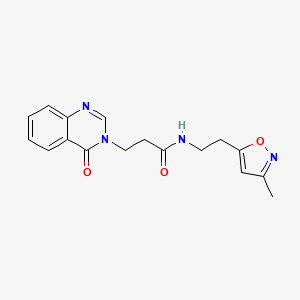

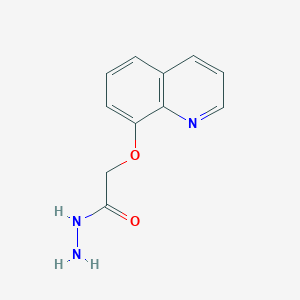

2-(Quinolin-8-yloxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinolin-8-yloxy)acetohydrazide is a chemical compound with the molecular weight of 217.23 .

Synthesis Analysis

The synthesis of 2-(Quinolin-8-yloxy)acetohydrazide involves the use of Schiff base ligands containing a quinoline moiety . These ligands are derived from 2-(quinolin-8-yloxy)acetohydrazide as a primary amine condensed with different aromatic aldehydes such as salicylaldehyde, o-vaniline, 2-hydroxy-1-naphthaldehyde, and 3-pyridinecarbaldehyde . The synthesized ligands are then used to synthesize metal complexes with copper and zinc metal ions .Molecular Structure Analysis

The InChI code for 2-(Quinolin-8-yloxy)acetohydrazide is 1S/C11H11N3O2/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) .Physical And Chemical Properties Analysis

2-(Quinolin-8-yloxy)acetohydrazide is a solid substance . More detailed physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications

Coordination Chemistry and Medicinal Potential

Schiff bases, characterized by the azomethine group (–CH═N–), play a crucial role in coordination chemistry. Their ability to form versatile metal complexes has applications in various fields . The presence of quinoline derivatives further enhances their biological potential and medicinal actions.

Heterocyclic Systems

Quinoline-based Schiff bases fall within the broader category of Schiff base complexes with heterocyclic structures. Researchers have extensively explored these systems due to their diverse properties and applications .

Anti-Microbial Agents

Beyond the specific compound QAH, the synthesis of quinoline analogues has been investigated for their antimicrobial properties . These analogues may offer novel avenues for combating bacterial and fungal infections.

Anticancer Potential

While not directly studied for QAH, quinoline scaffold tethered cinnamide hybrids have been synthesized as potential anticancer agents . The quinoline moiety’s structural features contribute to their cytotoxic activity.

properties

IUPAC Name |

2-quinolin-8-yloxyacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYFZDSMBKKPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)NN)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structural significance of 2-(Quinolin-8-yloxy)acetohydrazide?

A1: This compound features a quinoline ring linked to an acetohydrazide moiety via an oxygen atom. This structure provides multiple sites for potential interactions with biological targets, contributing to its observed biological activity.

Q2: How is 2-(Quinolin-8-yloxy)acetohydrazide typically synthesized?

A2: The synthesis usually involves two key steps: 1. Formation of ethyl 2-(quinolin-8-yloxy)acetate: This involves reacting 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate. [] 2. Conversion to 2-(quinolin-8-yloxy)acetohydrazide: The ethyl ester from step 1 is then reacted with hydrazine hydrate to obtain the final compound. []

Q3: What are the common spectroscopic techniques used to characterize 2-(Quinolin-8-yloxy)acetohydrazide and its derivatives?

A3: Researchers widely utilize several spectroscopic methods for characterization, including: * Infrared (IR) Spectroscopy: This helps identify functional groups, such as the carbonyl groups present in the acetohydrazide moiety. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the structure. [] * Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound, offering further confirmation of its identity. []

Q4: What modifications have been explored on the 2-(Quinolin-8-yloxy)acetohydrazide scaffold and why?

A4: Researchers have investigated various structural modifications to explore Structure-Activity Relationships (SAR). Some common modifications include: * Schiff base formation: Reacting the compound with aldehydes yields Schiff bases with diverse substituents. This has been shown to influence the compound's antimicrobial activity. [, ] * Heterocyclic ring incorporation: The inclusion of additional heterocyclic rings, like pyrazole or pyrazolin-5-one, aims to enhance the compound's pharmacological properties. []

Q5: What is the significance of single-crystal X-ray diffraction in studying 2-(Quinolin-8-yloxy)acetohydrazide derivatives?

A5: Single-crystal X-ray diffraction provides a three-dimensional representation of the molecule, offering crucial insights into its: * Conformation: Reveals the spatial arrangement of atoms within the molecule. [, , ] * Intermolecular interactions: Highlights the presence and nature of hydrogen bonding, which can influence the compound's physical properties and biological activity. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate](/img/structure/B2671414.png)

![1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671416.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)

![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B2671430.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)